Kahweol stearate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kahweol stearate is a diterpenoid ester found in coffee, specifically in the beans of Coffea arabica and Coffea canephora. It is known for its various biological activities, including anti-inflammatory, anticancer, and antiangiogenic properties . This compound is one of the several diterpene esters present in coffee, which also includes cafestol esters.

准备方法

Synthetic Routes and Reaction Conditions: Kahweol stearate can be synthesized through esterification of kahweol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, this compound is extracted from coffee beans using methods such as ultrasound-assisted extraction followed by high-performance liquid chromatography (HPLC). The extraction process involves the use of solvents like diethyl ether to isolate the diterpene esters from the coffee beans .

化学反应分析

Thermal Degradation During Roasting

Roasting coffee beans induces structural changes in kahweol stearate. High temperatures (180–250°C) promote dehydration and rearrangement reactions, yielding derivatives such as:

These reactions occur due to the instability of the furan ring and tertiary hydroxyl group on the kahweol moiety. The stearate ester group remains intact under dry roasting conditions but may hydrolyze in the presence of moisture .

Transesterification Reactions

This compound undergoes transesterification under alkaline conditions, releasing free kahweol and methyl stearate. Optimal parameters for this reaction include:

| Condition | Value | Yield (Kahweol) | Source |

|---|---|---|---|

| Temperature | 70°C | 43.5 g/kg oil | |

| Base concentration | 1.25 mol/L NaOH | – | |

| Reaction time | 60 minutes | – |

In-flow reactors enhance efficiency compared to batch methods, achieving near-quantitative conversion .

Hydrogenation of the Furan Ring

Catalytic hydrogenation targets the furan moiety, altering bioactivity:

The furan ring’s conjugation is critical for interactions with detoxification enzymes like glutathione S-transferase (GST) .

Hydrolysis Under Acidic/Basic Conditions

The ester bond in this compound hydrolyzes to yield kahweol and stearic acid:

Kahweol stearate+H2O→Kahweol+Stearic acid

-

Acidic hydrolysis : Requires prolonged heating (e.g., reflux with HCl).

Oxidation Reactions

The allylic hydroxyl group on this compound is susceptible to oxidation, forming ketones or epoxides. For example:

| Oxidizing Agent | Product | Application | Source |

|---|---|---|---|

| Ozone | Epoxy-kahweol stearate | Study of reactive oxygen species | |

| PCC (Pyridinium chlorochromate) | Ketone derivative | Synthetic intermediates |

Photodegradation

UV exposure destabilizes the furan ring, leading to:

-

Ring-opening products : Formed via radical intermediates.

-

Polymerization : Observed in lipid matrices under prolonged light exposure .

Key Stability Considerations

科学研究应用

Pharmacological Properties

Kahweol stearate is recognized for its multifaceted pharmacological effects, including:

- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This property makes it a candidate for treating inflammatory diseases.

- Hepatoprotective Effects : Research indicates that this compound can enhance liver detoxification processes, potentially protecting against liver damage caused by toxins .

- Anti-cancer Potential : this compound exhibits anti-carcinogenic properties by inducing apoptosis in tumor cells and inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow .

- Anti-diabetic Effects : Studies suggest that this compound can increase insulin secretion and improve glucose uptake in muscle cells, highlighting its potential role in managing diabetes .

Comparative Analysis with Other Diterpenes

A comparative analysis between this compound and other coffee diterpenes like cafestol reveals distinct differences in their pharmacological profiles. The following table summarizes these differences:

| Activity | This compound | Cafestol |

|---|---|---|

| Anti-inflammation | More effective in antioxidant activity | Stronger lipid-raising effects |

| Anti-carcinogenesis | Stronger anti-angiogenic properties | Less effective |

| Hepatoprotective | Significant liver protection | Moderate liver protection |

| Anti-diabetic | Increases insulin secretion | Not mentioned |

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Cancer Prevention : A study demonstrated that this compound significantly inhibited tumor growth in animal models by blocking angiogenesis and inducing apoptosis in cancer cells. The results indicated an approximately 80% reduction in tumor size compared to controls .

- Hepatoprotection Study : In a clinical trial involving patients with liver dysfunction, those supplemented with this compound showed improved liver enzyme levels and reduced oxidative stress markers after 12 weeks of treatment .

作用机制

Kahweol stearate exerts its effects through several molecular mechanisms:

Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor kappa B (NF-κB) pathway.

Antioxidant: Increases the levels of glutathione (GSH), a key antioxidant, thereby protecting cells from oxidative stress.

相似化合物的比较

Kahweol stearate is similar to other diterpenoid esters found in coffee, such as:

- Cafestol stearate

- Kahweol palmitate

- Kahweol oleate

- Kahweol linoleate

- Cafestol palmitate

- Cafestol oleate

- Cafestol linoleate

Uniqueness: this compound is unique due to its specific combination of biological activities, including its potent anti-inflammatory, anticancer, and antiangiogenic properties. While other diterpenoid esters like cafestol stearate also exhibit similar activities, this compound’s distinct molecular structure, particularly the presence of a conjugated double bond on the furan ring, contributes to its unique pharmacological profile .

生物活性

Kahweol stearate, a natural diterpene ester derived from coffee, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Kahweol and Its Derivatives

Kahweol is one of the two major coffee diterpenes, alongside cafestol. Both compounds are known to exhibit various pharmacological effects, including anti-inflammatory, hepatoprotective, anti-cancer, and anti-diabetic activities. This compound specifically has shown promise in modulating key biological pathways related to these effects.

1. Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the adhesion of monocytes to endothelial cells stimulated by TNF-alpha, a critical event in atherogenesis. This inhibition occurs through the suppression of cell adhesion molecules such as VCAM-1 and ICAM-1, as well as the JAK2-PI3K/Akt-NF-kappaB activation pathway .

2. Anti-Cancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it was reported that kahweol treatment led to increased apoptosis in MSTO-211H mesothelioma cells by activating caspases and modulating Sp1 regulatory genes involved in cell proliferation . Additionally, kahweol down-regulates the STAT3 signaling pathway, which is often constitutively activated in various cancers .

3. Hepatoprotective Effects

This compound enhances the expression of phase II detoxifying enzymes through the Keap1/Nrf2/ARE signaling pathway. This activity is vital for liver protection against carcinogenic agents and oxidative stress .

4. Skin Moisturizing Activity

Recent studies have highlighted kahweol's potential in dermatology. It promotes skin moisturization by upregulating hyaluronic acid synthases (HAS1 and HAS2) and occludin through STAT1 activation without exhibiting cytotoxicity to human skin cells .

Table 1: Summary of Biological Activities of this compound

Case Study: Kahweol's Effect on Cancer Cells

A study evaluated the effects of kahweol on A549 lung cancer cells, revealing that treatment with 10-40 μM concentrations resulted in reduced proliferation and increased apoptosis over 24-48 hours. The mechanism involved down-regulation of the STAT3 pathway and modulation of stress-related proteins like ATF3 .

Case Study: Cardiovascular Implications

In a model examining endothelial cell interactions with monocytes, kahweol significantly inhibited TNF-alpha-induced monocyte adhesion, suggesting a protective role against cardiovascular diseases linked to inflammation .

属性

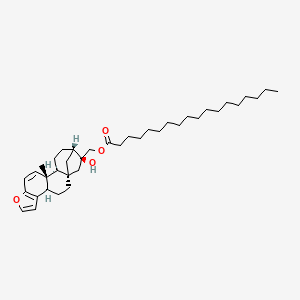

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h22-24,26,30,32,34,40H,3-21,25,27-29H2,1-2H3/t30-,32-,34+,36-,37-,38+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNJPOJIQNIFK-BXOACLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。